![molecular formula C16H14N4O4S2 B2440383 2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797261-11-0](/img/structure/B2440383.png)
2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available precursors such as 2,3-dihydrobenzo[d]oxazole, thiophene, and 1H-pyrazole derivatives.
Reaction Steps
Substitution: : The thiophene and pyrazole groups are introduced through nucleophilic substitution reactions.
Sulfonamide Formation: : Finally, the sulfonamide group is formed via sulfonation and subsequent amidation reactions.
Conditions: : Typically, these reactions require specific catalysts, controlled temperatures, and pH conditions to ensure high yield and purity.
Industrial Production Methods
Scaling Up: : Industrial production involves optimizing the reaction conditions to larger scales, ensuring consistency and efficiency.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Converts the 2,3-dihydrobenzo[d]oxazole ring into its oxidized form, which can enhance its reactivity.
Reduction: : Can reduce certain functional groups, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: : Formation of more reactive oxidized intermediates.
Reduction Products: : Reduced forms with potentially different biological properties.
Substitution Products: : Derivatives with new functional groups enhancing or altering their activity.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: : Used in the synthesis of advanced materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in studying biochemical pathways.
Molecular Probes: : Can be used as a probe for detecting biological molecules in complex samples.
Medicine
Drug Development: : Potential lead compound for developing new therapeutics, especially in targeting specific enzymes or pathways.
Diagnostics: : Used in diagnostic assays to detect disease markers.
Industry
Agriculture: : Potential use as an agrochemical for protecting crops.
Environmental Science: : Applications in environmental monitoring and pollution control.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific proteins and enzymes, modulating their activity.
Binds to active sites or allosteric sites, affecting enzyme catalysis.
Influences signal transduction pathways, potentially altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3-dihydrobenzo[d]oxazole-5-sulfonamide
2-oxo-N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
2-oxo-N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Highlighting Uniqueness
Unique Functional Groups: : The combination of the thiophene and pyrazole groups is less common, providing unique electronic and steric properties.
Diverse Reactivity: : The presence of multiple functional groups allows for a broad range of chemical reactions and modifications.
Properties
IUPAC Name |
2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c21-16-18-13-10-11(3-4-14(13)24-16)26(22,23)17-6-8-20-7-5-12(19-20)15-2-1-9-25-15/h1-5,7,9-10,17H,6,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTANGFJVJJMVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

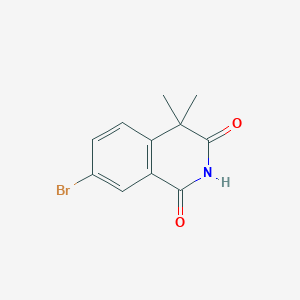
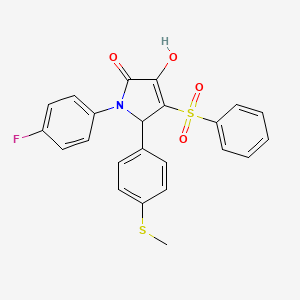
![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)
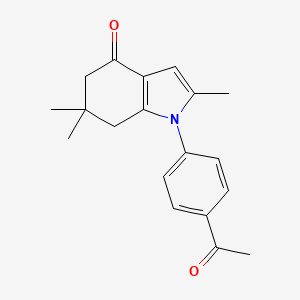
![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2440306.png)
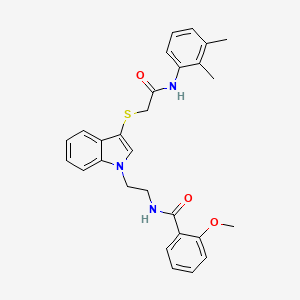
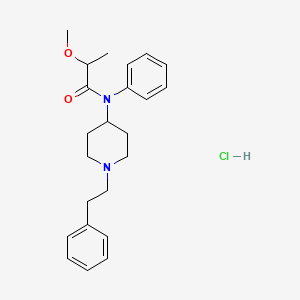
![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)
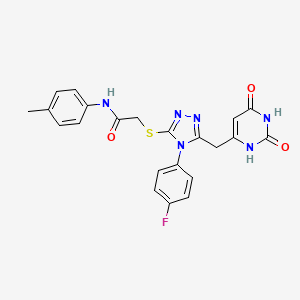
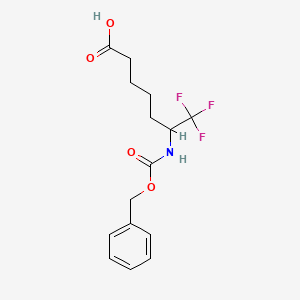
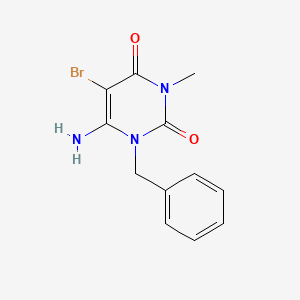
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2440323.png)
